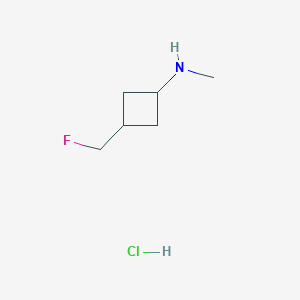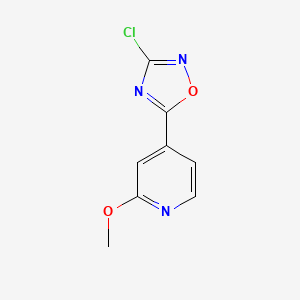
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1,2,4-oxadiazole moiety and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a chlorinated oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-1,2,4-oxadiazol-5-YL)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the oxadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium perm
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
3-chloro-5-(2-methoxypyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-13-6-4-5(2-3-10-6)7-11-8(9)12-14-7/h2-4H,1H3 |
Clé InChI |
HFPOZBFJRAPZGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C2=NC(=NO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


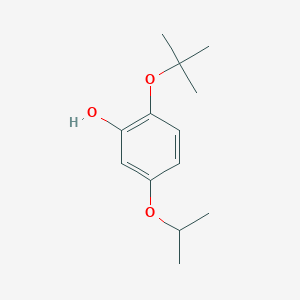

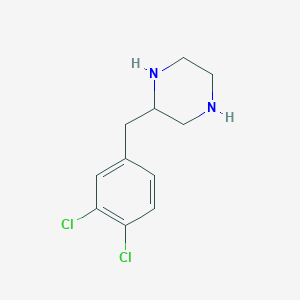


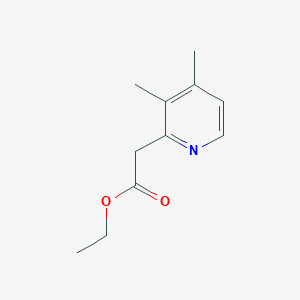
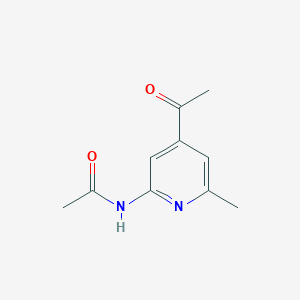

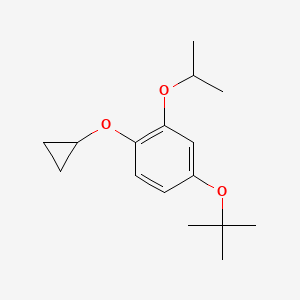
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
